molecular formula C6H4F2IN B8146880 3,5-Difluoro-2-iodoaniline

3,5-Difluoro-2-iodoaniline

Cat. No.: B8146880
M. Wt: 255.00 g/mol
InChI Key: PBWMLSAYIKCLGE-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 3,5-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-iodoaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted anilines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Products include nitroanilines and secondary amines.

Scientific Research Applications

3,5-Difluoro-2-iodoaniline has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

    Material Science: It can be used in the preparation of fluorinated materials with unique properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-iodoaniline depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    2-Iodoaniline: Lacks the fluorine atoms, which can affect its reactivity and stability.

    3,5-Difluoro-4-iodoaniline: Similar structure but with the iodine atom at a different position, leading to different reactivity patterns.

Uniqueness

3,5-Difluoro-2-iodoaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

3,5-difluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWMLSAYIKCLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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